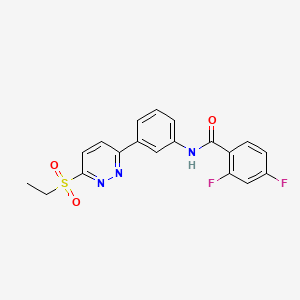

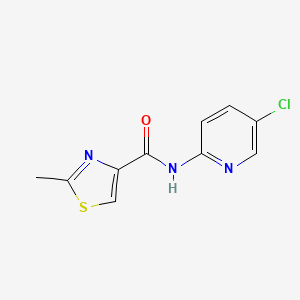

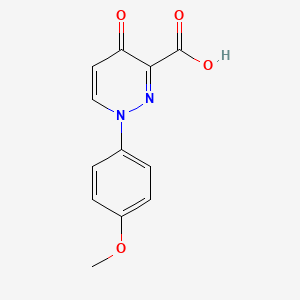

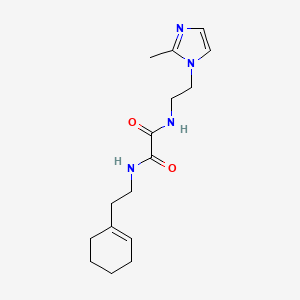

N-(5-chloropyridin-2-yl)-2-methylthiazole-4-carboxamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound is a derivative of pyridine, which is a basic heterocyclic organic compound with the chemical formula C5H5N. It is structurally related to benzene, with one methine group (=CH−) replaced by a nitrogen atom .

Synthesis Analysis

While specific synthesis methods for “N-(5-chloropyridin-2-yl)-2-methylthiazole-4-carboxamide” were not found, a related compound, N-(5-chloropyridin-2-yl)benzamide, was synthesized from a reaction between 5-chloro-2-aminopyridine and trans-β-nitrostyrene .Molecular Structure Analysis

The molecular structure of a similar compound, 2-Amino-N-(5-chloropyridin-2-yl)-5-methoxybenzamide, has been analyzed using techniques such as X-ray powder diffraction (XRD), Fourier transform infrared spectroscopy (FT-IR), and Raman spectroscopy .Chemical Reactions Analysis

A related compound, N-(5-chloro-2-pyridyl)bis(trifluoromethanesulfonimide), has been used as a coupling reagent in chemical reactions .Physical and Chemical Properties Analysis

The physical and chemical properties of a similar compound, 2-Amino-N-(5-chloropyridin-2-yl)-5-methoxybenzamide, include a molecular weight of 277.71 and it is a solid at room temperature .科学的研究の応用

Synthesis of Heterocyclic Compounds

Research has highlighted the synthesis and evaluation of heterocyclic carboxamides, including derivatives related to N-(5-chloropyridin-2-yl)-2-methylthiazole-4-carboxamide, for potential antipsychotic applications. These compounds have shown promise in vitro for binding to dopamine and serotonin receptors and in vivo for antagonizing certain responses in mice predictive of antipsychotic activity (Norman et al., 1996).

Antitumor and Antimicrobial Activities

Another area of research involves the synthesis of enaminones leading to substituted pyrazoles with demonstrated antitumor and antimicrobial activities. These novel compounds show inhibitory effects against human breast and liver carcinoma cell lines, comparable to those of standard treatments (Riyadh, 2011).

Antidepressant and Nootropic Agents

Further studies have synthesized Schiff’s bases and 2-azetidinones of isonicotinyl hydrazone as potential antidepressant and nootropic agents. Some derivatives exhibit significant antidepressant activity, underscoring the potential of this compound derivatives in central nervous system (CNS) applications (Thomas et al., 2016).

Spectroscopic Characterization

The spectroscopic characterization of related compounds, such as 5-bromo-1-(2-cyano-pyridin-4-yl)-1H-indazole-3-carboxylic acid diethylamide, provides insights into the structural and chemical properties of these molecules, aiding in the development of further pharmacologically active agents (Anuradha et al., 2014).

Synthesis of Oxazoles

The copper-catalyzed intramolecular cyclization of functionalized enamides to produce substituted oxazoles represents another facet of research into compounds structurally related to this compound. These methodologies highlight the versatility and potential of such compounds in synthesizing biologically active molecules (Kumar et al., 2012).

Safety and Hazards

作用機序

Target of Action

The primary target of N-(5-chloropyridin-2-yl)-2-methyl-1,3-thiazole-4-carboxamide is Factor Xa, a crucial enzyme in the coagulation cascade . This compound acts as a direct, selective, reversible, and competitive inhibitor of Factor Xa .

Mode of Action

N-(5-chloropyridin-2-yl)-2-methyl-1,3-thiazole-4-carboxamide interacts with Factor Xa by competitively and reversibly inhibiting its activity . This inhibition prevents the conversion of prothrombin to thrombin, thereby reducing thrombin generation .

Biochemical Pathways

The inhibition of Factor Xa by N-(5-chloropyridin-2-yl)-2-methyl-1,3-thiazole-4-carboxamide affects the coagulation cascade, a series of biochemical reactions that lead to the formation of a blood clot . By inhibiting Factor Xa, this compound prevents the formation of the prothrombinase complex, which is responsible for the conversion of prothrombin to thrombin . This results in a decrease in thrombin generation and consequently, a reduction in clot formation .

Pharmacokinetics

Similar compounds such as betrixaban have been shown to have a long half-life, low peak-to-trough ratio, and predictable duration of drug exposure . These properties suggest that N-(5-chloropyridin-2-yl)-2-methyl-1,3-thiazole-4-carboxamide may also have favorable pharmacokinetic properties that contribute to its bioavailability and efficacy .

Result of Action

The molecular and cellular effects of N-(5-chloropyridin-2-yl)-2-methyl-1,3-thiazole-4-carboxamide’s action primarily involve the reduction of thrombin generation and clot formation . This can help prevent conditions such as venous thromboembolism, which is a leading cause of preventable death in hospitalized patients .

特性

IUPAC Name |

N-(5-chloropyridin-2-yl)-2-methyl-1,3-thiazole-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8ClN3OS/c1-6-13-8(5-16-6)10(15)14-9-3-2-7(11)4-12-9/h2-5H,1H3,(H,12,14,15) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RABHDALOLAOZGU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=CS1)C(=O)NC2=NC=C(C=C2)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8ClN3OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

253.71 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

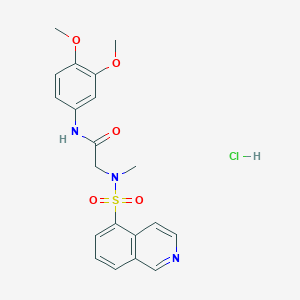

![3,5-Dimethyl-4-[4-[(6-phenylpyrimidin-4-yl)oxymethyl]piperidin-1-yl]sulfonyl-1,2-oxazole](/img/structure/B2715395.png)

![tert-butyl 5-oxohexahydrocyclopenta[c]pyrrole-2(1H)-carboxylate](/img/no-structure.png)